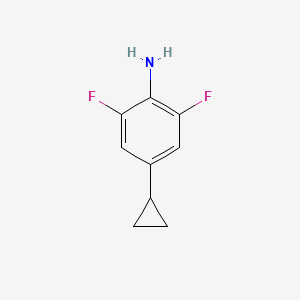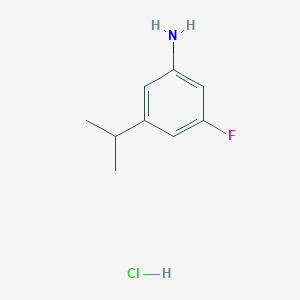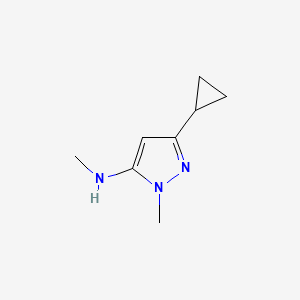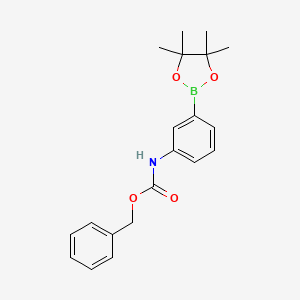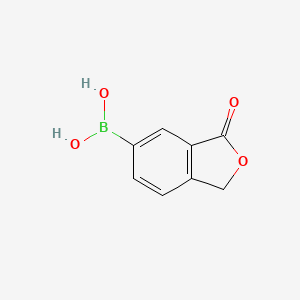
(3-Oxo-1,3-dihydroisobenzofuran-5-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Oxo-1,3-dihydroisobenzofuran-5-yl)boronic acid is a boronic acid derivative that features a benzofuran ring structure. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the boronic acid group makes it a valuable intermediate in the synthesis of complex organic molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Oxo-1,3-dihydroisobenzofuran-5-yl)boronic acid typically involves the formation of the benzofuran ring followed by the introduction of the boronic acid group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran ring. Subsequent borylation reactions, often using boronic acid derivatives or boron reagents, introduce the boronic acid group into the molecule.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The choice of solvents, catalysts, and reaction parameters is crucial to minimize by-products and maximize the yield of the desired compound.
化学反応の分析
Types of Reactions
(3-Oxo-1,3-dihydroisobenzofuran-5-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions, allowing for the formation of carbon-carbon bonds with various aryl or vinyl halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., potassium carbonate, K₂CO₃) are typically employed in Suzuki-Miyaura cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Suzuki-Miyaura cross-coupling reactions result in the formation of biaryl compounds or other substituted derivatives.
科学的研究の応用
(3-Oxo-1,3-dihydroisobenzofuran-5-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the development of boron-containing drugs and as a probe in biochemical assays.
Industry: The compound is utilized in the production of advanced materials, including organic semiconductors and catalysts.
作用機序
The mechanism of action of (3-Oxo-1,3-dihydroisobenzofuran-5-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The benzofuran ring structure contributes to the compound’s stability and reactivity, allowing it to participate in various biochemical pathways.
類似化合物との比較
Similar Compounds
Benzofuran: A simpler structure without the boronic acid group, used in the synthesis of various pharmaceuticals and organic materials.
Benzothiophene: Similar to benzofuran but with a sulfur atom, used in the development of anticancer agents and other drugs.
Benzoxazole: Contains an oxygen and nitrogen in the ring, used in the synthesis of fluorescent dyes and other functional materials.
Uniqueness
(3-Oxo-1,3-dihydroisobenzofuran-5-yl)boronic acid is unique due to the presence of both the benzofuran ring and the boronic acid group. This combination imparts distinct chemical properties, making it a versatile intermediate in organic synthesis and a valuable tool in various scientific applications.
特性
分子式 |
C8H7BO4 |
|---|---|
分子量 |
177.95 g/mol |
IUPAC名 |
(3-oxo-1H-2-benzofuran-5-yl)boronic acid |
InChI |
InChI=1S/C8H7BO4/c10-8-7-3-6(9(11)12)2-1-5(7)4-13-8/h1-3,11-12H,4H2 |
InChIキー |
BQBFEWGYJYIVJN-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC2=C(COC2=O)C=C1)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(4-hydroxyphenyl)-2,2-dimethylpiperazin-1-yl]-N,N-dimethyl-2-phenylacetamide](/img/structure/B15304234.png)
![tert-butyl N-[(2R)-1-(piperazin-1-yl)propan-2-yl]carbamate](/img/structure/B15304248.png)

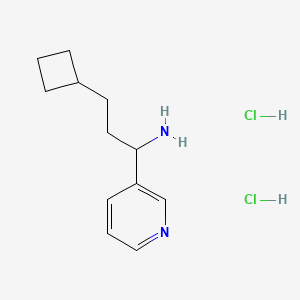
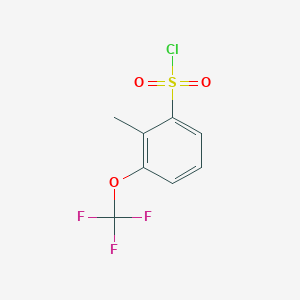
![5-Azaspiro[2.5]octan-7-one](/img/structure/B15304265.png)
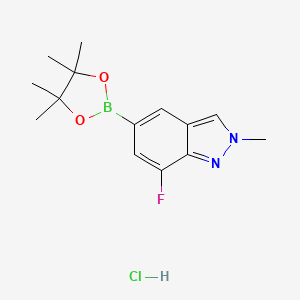
![1-[(5-Methylfuran-2-yl)methyl]piperidine-4-carboxylicacidhydrochloride](/img/structure/B15304282.png)
